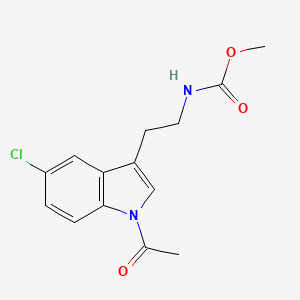
Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de méthyl (2-(1-acétyl-5-chloro-1H-indol-3-yl)éthyl) est un composé organique synthétique appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles . Ce composé présente un groupe carbamate lié à un cycle indole, qui est en outre substitué par un groupe acétyle et un groupe chloro.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de méthyl (2-(1-acétyl-5-chloro-1H-indol-3-yl)éthyl) implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une méthode courante implique la synthèse de l'indole de Fischer, où un dérivé de phénylhydrazine réagit avec une cétone en milieu acide pour former le noyau indole
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs spécifiques, de solvants et de contrôle de la température pour faciliter efficacement les transformations souhaitées .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de méthyl (2-(1-acétyl-5-chloro-1H-indol-3-yl)éthyl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle indole peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Oxydes d'indole.
Réduction : Dérivés d'alcool.
Substitution : Dérivés d'indole substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du carbamate de méthyl (2-(1-acétyl-5-chloro-1H-indol-3-yl)éthyl) implique son interaction avec des cibles moléculaires spécifiques. Le cycle indole peut se lier à divers récepteurs et enzymes, modulant leur activité. Ce composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés . Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le carbamate de méthyl (2-(1-acétyl-5-chloro-1H-indol-3-yl)éthyl) est unique en raison de son motif de substitution spécifique sur le cycle indole, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
88368-95-0 |
|---|---|
Formule moléculaire |
C14H15ClN2O3 |
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
methyl N-[2-(1-acetyl-5-chloroindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |
Clé InChI |
KSYQXIWFVLSJQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)


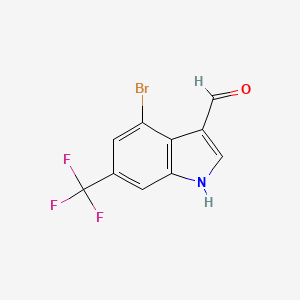



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
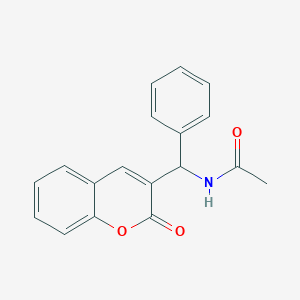
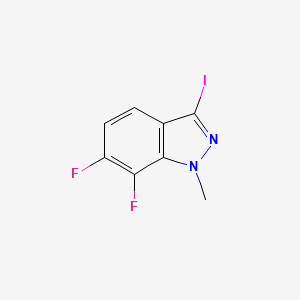
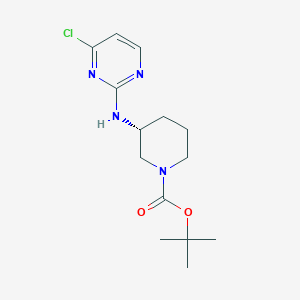
![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)
